

physical and chemical properties of 1,5-Dimethyl-2,4-dinitrobenzene

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Compound of Interest

Compound Name: 1,5-Dimethyl-2,4-dinitrobenzene

Cat. No.: B181259

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An In-depth Technical Guide to 1,5-Dimethyl-2,4-dinitrobenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,5-Dimethyl-2,4-dinitrobenzene**, tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

Introduction

1,5-Dimethyl-2,4-dinitrobenzene, also known as 4,6-dinitro-m-xylene, is an aromatic organic compound with the chemical formula $C_8H_8N_2O_4$.^[1] It is characterized by a benzene ring substituted with two methyl groups at positions 1 and 5, and two nitro groups at positions 2 and 4. The presence of nitro groups significantly influences its chemical reactivity and physical properties.^[2] This compound is primarily used as an intermediate in the synthesis of various organic chemicals, including dyes and pharmaceuticals. Its dinitro-aromatic structure makes it a subject of interest in studies of chemical reactivity and potential biological activity.

Physical and Chemical Properties

1,5-Dimethyl-2,4-dinitrobenzene is a yellow crystalline solid at room temperature.^[2] The presence of the nitro groups is responsible for its characteristic yellow color.^[2] A summary of its key physical and chemical properties is presented in the tables below.

Identification and Structure

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 1,5-dimethyl-2,4-dinitrobenzene[1] |
| Synonyms | 4,6-Dinitro-m-xylene, 1,3-Dimethyl-4,6-dinitrobenzene, 4,6-Dinitro-1,3-xylene[1][3] |
| CAS Number | 616-72-8[1][4] |
| Molecular Formula | C ₈ H ₈ N ₂ O ₄ [1] |
| Molecular Weight | 196.16 g/mol [1][4] |
| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C[1] |
| InChI Key | FOWXIRIJHSFCRC-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value |
|---------------|---|
| Appearance | Yellow crystalline solid[2] |
| Melting Point | 93-94 °C |
| Boiling Point | 321.8 ± 37.0 °C at 760 mmHg[5] |
| Density | 1.3 ± 0.1 g/cm ³ at 20 °C[5] |
| Flash Point | 156.0 ± 19.3 °C[6] |

Solubility

Quantitative solubility data for **1,5-Dimethyl-2,4-dinitrobenzene** is not readily available in the literature. However, qualitative descriptions indicate that its solubility is influenced by solvent polarity, temperature, and pH.[2] It is generally described as having low solubility in water and being soluble in organic solvents.[7] The compound's hydrophobic nature suggests that nonpolar solvents may enhance its solubility.[2] Like many solids, its solubility is expected to increase with a rise in temperature.[2] Due to its tendency to crystallize upon cooling after being dissolved, it is inferred to have limited solubility at lower temperatures.[2]

Experimental Protocols

Synthesis of 1,5-Dimethyl-2,4-dinitrobenzene via Nitration of m-Xylene

The primary method for synthesizing **1,5-Dimethyl-2,4-dinitrobenzene** is through the electrophilic nitration of m-xylene. This reaction involves the introduction of two nitro groups onto the m-xylene ring.

Materials:

- m-Xylene
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice bath
- Round-bottom flask
- Stirring apparatus
- Separatory funnel
- Dichloromethane (or other suitable organic solvent)
- Anhydrous magnesium sulfate (or other drying agent)
- Rotary evaporator

Procedure:

- Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO_2^+), the active electrophile.

- **Nitration Reaction:** To the cooled nitrating mixture, slowly add m-xylene dropwise while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and prevent over-nitration. Continue stirring for a specified period (e.g., 1-2 hours) after the addition is complete to ensure the reaction goes to completion.
- **Work-up:** Carefully pour the reaction mixture over crushed ice. The product, being insoluble in water, will precipitate out.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.
- **Washing:** Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove any remaining acid.
- **Drying and Solvent Removal:** Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude **1,5-Dimethyl-2,4-dinitrobenzene** can be purified by recrystallization to obtain a product of higher purity.

Materials:

- Crude **1,5-Dimethyl-2,4-dinitrobenzene**
- Ethanol (or other suitable recrystallization solvent)
- Erlenmeyer flask
- Heating mantle or hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- **Dissolution:** In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot ethanol.
- **Hot Filtration (if necessary):** If there are any insoluble impurities, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot solution to cool slowly to room temperature, and then in an ice bath to promote the formation of crystals.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Buchner funnel.
- **Washing and Drying:** Wash the crystals with a small amount of cold ethanol and then dry them in a desiccator or a vacuum oven at a low temperature.

Analytical Methods

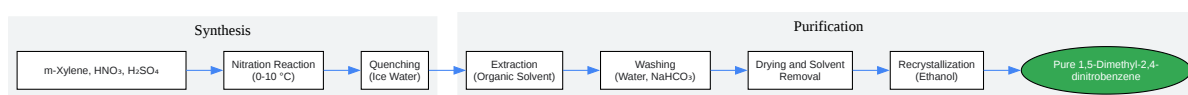
The identity and purity of **1,5-Dimethyl-2,4-dinitrobenzene** can be confirmed using various analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and splitting patterns will be characteristic of the substitution pattern on the benzene ring.
 - ^{13}C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
- **Infrared (IR) Spectroscopy:** The IR spectrum will show characteristic absorption bands for the nitro groups (typically strong absorptions around $1530\text{--}1560\text{ cm}^{-1}$ and $1345\text{--}1385\text{ cm}^{-1}$) and the aromatic C-H and C=C bonds.
- **Mass Spectrometry (MS):** Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern.
- **High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS):** These techniques are suitable for assessing the purity of the compound and for separating it from isomers and byproducts.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **1,5-Dimethyl-2,4-dinitrobenzene**.



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Caption: Workflow for the synthesis and purification of **1,5-Dimethyl-2,4-dinitrobenzene**.

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